molecular formula C10H9F3O2S B2909027 2-(Ethylthio)-4-(trifluoromethyl)benzoic acid CAS No. 1383826-37-6

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid

Cat. No.: B2909027
CAS No.: 1383826-37-6
M. Wt: 250.24
InChI Key: UPAYHHFIEBNEDR-UHFFFAOYSA-N
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Description

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid (CAS 1383826-37-6) is a high-value benzoic acid derivative supplied for advanced chemical synthesis and research applications. With a molecular formula of C10H9F3O2S and a molecular weight of 250.24 g/mol, this compound features a benzoic acid core substituted with both a trifluoromethyl group and an ethylthio ether functionality . This specific structure makes it a critical synthetic intermediate and building block in medicinal chemistry and agrochemical research . The compound is part of a broader class of 2-alkylmercapto-4-trifluoromethyl-benzoic acid derivatives, which are recognized for their utility in creating more complex molecules . The ethylthio side chain can serve as a key functional handle for further chemical modifications, allowing researchers to explore structure-activity relationships. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, bioavailability, and lipophilicity in active ingredients, making this compound a valuable starting point in the development of pharmaceuticals and crop protection agents . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic uses. For safe handling, please refer to the available Safety Data Sheet (SDS). All information provided is for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAYHHFIEBNEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "2-(Ethylthio)-4-(trifluoromethyl)benzoic acid" are not available within the provided search results, the available information indicates potential applications and synthesis methods.

Chemical Information
this compound is a benzoic acid derivative . The search results indicate it may have antimicrobial and anti-inflammatory effects.

Synthesis of Related Compounds

  • 2-Alkylmercapto-4-(trifluoromethyl) benzoic acid esters These are valuable intermediates for herbicide preparation used in maize crops . These esters can be produced by reacting 2-chloro-4-(trifluoromethyl) benzoic acid esters with an alkali metal, alkaline earth metal, or ammonium alkyl mercaptide in organic solvents . The alkyl mercaptide can also be generated in situ using the free alkyl mercaptan in the presence of an inorganic or organic base . The reaction is carried out at temperatures from 0°C to 150°C .
  • 2-Chloro-4-trifluoromethylbenzoic acid can be synthesized using 3,4-dichlorobenzotrifluoride as a raw material . One method involves adding alkali into an organic solvent, followed by the dropwise addition of propane diacid diethyl ester to stir, and then dropwise addition of 3,4-dichloro-trifluorotoluene . The mixture undergoes pressure reduction to remove the organic solvent, followed by the addition of a sodium hydroxide aqueous solution for heating reflux . After further processing, 2-chloro-4-trifluoromethyl benzoic acid is obtained .

Potential Applications

  • The 2-alkylmercapto-4-(trifluoromethyl) benzoic acid esters are used in the preparation of herbicides for maize crops .
  • Antimicrobial and anti-inflammatory applications.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The ethylthio group can participate in redox reactions, potentially modulating the activity of target molecules .

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility Challenges : Like other CF₃-substituted benzoic acids, 2-(ethylthio)-4-CF₃-BA likely exhibits low aqueous solubility, necessitating prodrug strategies or formulation optimization .
  • Agrochemical Relevance : Structural parallels with quizalofop-ethyl suggest possible herbicidal activity, though empirical validation is required .

Biological Activity

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

  • Molecular Formula : C11H10F3O2S
  • Molecular Weight : 271.26 g/mol
  • Structure : The compound features a benzoic acid moiety with an ethylthio group and a trifluoromethyl substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is particularly noted in breast and colon cancer cells, where it inhibits cell proliferation and promotes cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory cytokine production, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

The biological effects of this compound are likely mediated through several mechanisms:

  • Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, facilitating penetration into microbial membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes in both bacteria and cancer cells.
  • Cytokine Modulation : By affecting signaling pathways, it can alter the production of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the compound against a panel of bacterial pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Cancer Cell Apoptosis

A recent investigation reported in Cancer Letters highlighted that treatment with this compound led to a significant decrease in viability of MCF-7 breast cancer cells. The study revealed that the compound activated caspase-3 and -9, suggesting a mitochondrial pathway involvement in apoptosis .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerCell membrane disruption, enzyme inhibition
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidAntitubercularTargeting DprE1 enzyme
2-Bromo-4-(trifluoromethyl)benzoic acidAntimicrobialMembrane disruption

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